Ophioboline A

Vue d'ensemble

Description

L'ophioboline A est un composé sesterterpénoïde produit par divers agents pathogènes fongiques, en particulier ceux appartenant au genre Bipolaris . Initialement identifiée comme une phytotoxine, elle a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment des propriétés anticancéreuses prometteuses .

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying complex natural product synthesis.

Biology: Investigated for its role as a phytotoxin and its interactions with plant cells.

Medicine: Demonstrated promising anticancer activity, particularly against glioblastoma and melanoma.

Industry: Proposed as a bioherbicide for controlling weed species.

Mécanisme D'action

Target of Action

Ophiobolin A, a sesterterpenoid fungal natural product, primarily targets calmodulin and the big conductance Ca2±activated K+ channel (BKCa) . Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells, playing a pivotal role in the regulation of several cellular processes. BKCa, on the other hand, is a potassium channel that contributes to electrical signaling in many different cell types .

Mode of Action

Ophiobolin A interacts with calmodulin, resulting in the loss of the calmodulin’s ability to activate the phosphodiesterase . This interaction is irreversible and much faster in the presence of Ca2+ . Ophiobolin A also inhibits the activity of BKCa . Its anticancer activity may involve the inhibition of multiple oncogenic signaling pathways, including PI3K/mTOR, Ras/Raf/ERK, and CDK/RB .

Biochemical Pathways

Ophiobolin A affects several biochemical pathways. It induces autophagy and activates the mitochondrial pathway of apoptosis in human melanoma cells . The compound also covalently modifies phosphatidylethanolamine , a crucial component of cell membranes. This modification can disrupt normal cellular processes, leading to cell death.

Result of Action

The interaction of Ophiobolin A with its targets leads to a series of molecular and cellular effects. It induces autophagy, a cellular process that breaks down and recycles components of the cell . It also activates the mitochondrial pathway of apoptosis, leading to programmed cell death . These actions contribute to its potent anticancer activity.

Action Environment

Ophiobolin A is produced by different fungal pathogens, all belonging to the Bipolaris genus . These fungi attack essential cereals, such as rice and barley . The production and activity of Ophiobolin A can be influenced by environmental factors, including the presence of these host plants and specific conditions favorable for fungal growth.

Analyse Biochimique

Biochemical Properties

Ophiobolin A interacts with various enzymes, proteins, and other biomolecules. It possesses multiple electrophilic moieties that can covalently react with nucleophilic amino acids on proteins . Among several proteins that Ophiobolin A engaged, two targets—cysteine C53 of HIG2DA and lysine K72 of COX5A—that are part of complex IV of the electron transport chain contributed significantly to the anti-proliferative activity .

Cellular Effects

Ophiobolin A has shown to have significant effects on various types of cells and cellular processes. It strongly reduces cell viability of melanoma cells by affecting mitochondrial functionality . It induces depolarization of mitochondrial membrane potential, reactive oxygen species production, and mitochondrial network fragmentation, leading to autophagy induction and ultimately resulting in cell death by activation of the mitochondrial pathway of apoptosis .

Molecular Mechanism

Ophiobolin A exerts its effects at the molecular level through various mechanisms. It activates mitochondrial respiration in a COX5A- and HIGD2A-dependent manner, leading to an initial spike in mitochondrial ATP and heightened mitochondrial oxidative stress . Ophiobolin A then compromises mitochondrial membrane potential, ultimately leading to ATP depletion .

Temporal Effects in Laboratory Settings

Ophiobolin A’s effects change over time in laboratory settings. It stimulates net leakage of electrolytes and glucose from maize (Zea mays L.) seedling roots . Treatment of the roots with Ophiobolin A inhibits uptake of 2-deoxyglucose .

Dosage Effects in Animal Models

The effects of Ophiobolin A vary with different dosages in animal models. A systematic analysis of the effects of Ophiobolin A on eight cancer cell lines from different tissue types was undertaken, and the LD50 for each cell line was determined .

Metabolic Pathways

Ophiobolin A is involved in various metabolic pathways. It activates mitochondrial respiration in a COX5A- and HIGD2A-dependent manner . This leads to an initial spike in mitochondrial ATP, but then it compromises mitochondrial membrane potential leading to ATP depletion .

Transport and Distribution

Ophiobolin A is transported and distributed within cells and tissues in a specific manner. The intermediate Ophiobolin C and final product Ophiobolin K could be transported into a space between the cell wall and membrane by OblDAu to avoid inhibiting cell growth .

Subcellular Localization

Ophiobolin A has specific subcellular localization and effects on its activity or function. It could be transported into a space between the cell wall and membrane by OblDAu . This is proved by a fluorescence observation of the subcellular localization and cytotoxicity tests .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La biosynthèse de l'ophioboline A commence par la voie du mévalonate, conduisant à la formation d'un précurseur acyclique en C-25 . Ce précurseur subit une série de réarrangements pour former le système cyclique caractéristique 5:8:5 . La voie de synthèse implique plusieurs étapes, notamment des réactions de cyclisation et d'oxydation, pour obtenir la structure finale .

Méthodes de production industrielle

La production industrielle de l'this compound est principalement réalisée par des procédés de fermentation utilisant des souches fongiques telles que Bipolaris maydis . L'optimisation des conditions de fermentation, notamment la composition des nutriments et les facteurs environnementaux, est cruciale pour maximiser le rendement .

Analyse Des Réactions Chimiques

Types de réactions

L'ophioboline A subit diverses réactions chimiques, notamment :

Oxydation : Introduction d'atomes d'oxygène dans la molécule.

Réduction : Élimination d'atomes d'oxygène ou addition d'atomes d'hydrogène.

Substitution : Remplacement de groupes fonctionnels dans la molécule.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium et des agents réducteurs tels que le borohydrure de sodium . Les conditions de réaction impliquent souvent des températures et des niveaux de pH contrôlés pour garantir la spécificité et le rendement .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits de l'this compound, qui peuvent présenter des activités biologiques différentes .

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier la synthèse complexe de produits naturels.

Biologie : Étudié pour son rôle de phytotoxine et ses interactions avec les cellules végétales.

Médecine : A démontré une activité anticancéreuse prometteuse, en particulier contre le glioblastome et le mélanome.

Industrie : Proposé comme bioherbicide pour contrôler les espèces de mauvaises herbes.

Mécanisme d'action

L'this compound exerce ses effets par plusieurs mécanismes :

Antagonisme de la calmoduline : Inhibe la calmoduline, une protéine messagère de liaison au calcium.

Inhibition des canaux potassiques : Bloque les canaux potassiques activés par le calcium à grande conductance, perturbant l'homéostasie ionique cellulaire.

Induction de la paraptose : Déclenche une forme de mort cellulaire programmée caractérisée par la vacuolisation et le gonflement des organites.

Comparaison Avec Des Composés Similaires

Composés similaires

Sphaeropsidine A : Une autre phytotoxine fongique présentant des propriétés anticancéreuses similaires.

Fusicoccines : Partagent le système cyclique 5:8:5 et présentent une activité phytotoxique.

Cotylénines : Composés structurellement liés présentant des activités biologiques diverses.

Unicité

L'ophioboline A est unique en raison de son système cyclique spécifique et de sa capacité à modifier de manière covalente la phosphatidyléthanolamine, ce qui conduit à une cytotoxicité sélective dans les cellules cancéreuses . Ce mécanisme distinct la distingue des autres composés similaires .

Propriétés

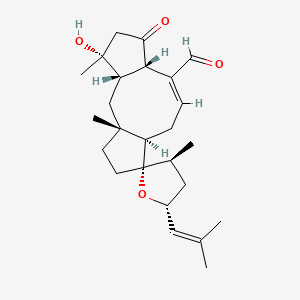

Numéro CAS |

4611-05-6 |

|---|---|

Formule moléculaire |

C25H36O4 |

Poids moléculaire |

400.5 g/mol |

Nom IUPAC |

(1'R,2S,3S,3'S,4'R,5R,7'S,11'R)-4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde |

InChI |

InChI=1S/C25H36O4/c1-15(2)10-18-11-16(3)25(29-18)9-8-23(4)12-19-22(20(27)13-24(19,5)28)17(14-26)6-7-21(23)25/h6,10,14,16,18-19,21-22,28H,7-9,11-13H2,1-5H3/t16-,18-,19-,21+,22+,23+,24+,25-/m0/s1 |

Clé InChI |

MWYYLZRWWNBROW-ISPAKYAGSA-N |

SMILES |

CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(CC4=O)(C)O)C=O)C)C=C(C)C |

SMILES isomérique |

C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2CC=C([C@@H]4[C@H](C3)[C@](CC4=O)(C)O)C=O)C)C=C(C)C |

SMILES canonique |

CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(CC4=O)(C)O)C=O)C)C=C(C)C |

Apparence |

Solid powder |

Pictogrammes |

Acute Toxic; Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ophiobolin A; Ophiobolin-A; Cochliobolin A; NSC 114340; Cochliobolin-A; NSC114340; NSC-114340; |

Origine du produit |

United States |

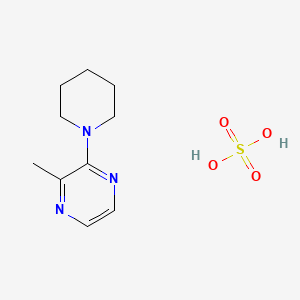

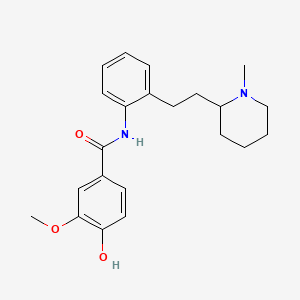

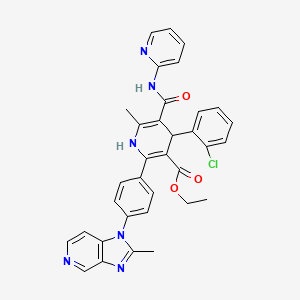

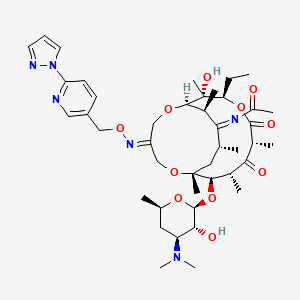

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

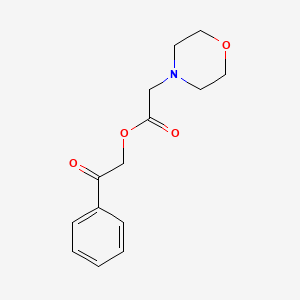

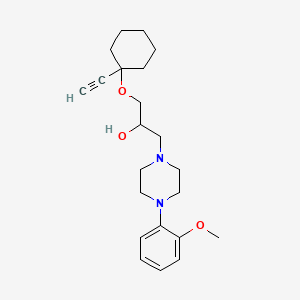

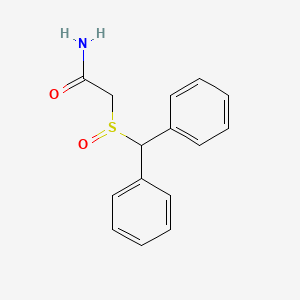

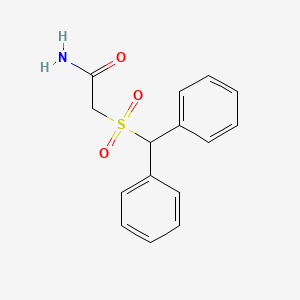

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Cyclohexylamino)-3-[methyl(nitroso)amino]naphthalene-1,4-dione](/img/structure/B1677364.png)